molecular formula C14H18O4Se B12563284 Diethyl methyl(phenylselanyl)propanedioate CAS No. 150194-66-4

Diethyl methyl(phenylselanyl)propanedioate

Cat. No.: B12563284
CAS No.: 150194-66-4
M. Wt: 329.26 g/mol
InChI Key: XHKSJVXDPGXSIF-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl methyl(phenylselanyl)propanedioate typically involves the alkylation of diethyl propanedioate. The process begins with the formation of the enolate ion from diethyl propanedioate using a strong base such as sodium ethoxide in ethanol. The enolate ion then undergoes nucleophilic substitution with an appropriate alkyl halide, such as methyl iodide, to introduce the methyl group. The phenylselanyl group can be introduced through a subsequent reaction with phenylselenyl chloride under suitable conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of catalysts to optimize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Diethyl methyl(phenylselanyl)propanedioate undergoes various chemical reactions, including:

    Oxidation: The phenylselanyl group can be oxidized to form selenoxide intermediates.

    Reduction: Reduction reactions can convert the phenylselanyl group to selenol or other selenium-containing species.

    Substitution: The ester groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester groups under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylselanyl group can yield selenoxides, while reduction can produce selenols. Substitution reactions can lead to the formation of various esters or amides .

Scientific Research Applications

Diethyl methyl(phenylselanyl)propanedioate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of selenium-containing compounds.

    Biology: The compound’s selenium content makes it valuable in studies related to selenium biochemistry and its role in biological systems.

    Medicine: Research explores its potential as a precursor for selenium-based drugs with antioxidant and anticancer properties.

    Industry: It finds applications in the synthesis of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of diethyl methyl(phenylselanyl)propanedioate involves its interaction with molecular targets through its selenium moiety. Selenium can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. The compound may also interact with enzymes and proteins, modulating their activity and function. These interactions contribute to its potential therapeutic effects, such as antioxidant and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

    Diethyl propanedioate (Diethyl malonate): A precursor in the synthesis of diethyl methyl(phenylselanyl)propanedioate.

    Dimethyl malonate: Another ester of malonic acid, used in similar synthetic applications.

    Phenylselanyl derivatives: Compounds containing the phenylselanyl group, used in various chemical and biological studies.

Uniqueness

This compound is unique due to the presence of both ester and phenylselanyl groups.

Properties

CAS No.

150194-66-4

Molecular Formula

C14H18O4Se

Molecular Weight

329.26 g/mol

IUPAC Name

diethyl 2-methyl-2-phenylselanylpropanedioate

InChI

InChI=1S/C14H18O4Se/c1-4-17-12(15)14(3,13(16)18-5-2)19-11-9-7-6-8-10-11/h6-10H,4-5H2,1-3H3

InChI Key

XHKSJVXDPGXSIF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C(=O)OCC)[Se]C1=CC=CC=C1

Origin of Product

United States

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